“6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one” is a chemical compound with the CAS Number: 16075-68-6. It has a molecular weight of 160.18 and its molecular formula is C9H8N2O. The compound appears as a white to light yellow to light orange powder to crystal.
Molecular Structure Analysis
The InChI code for “6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one” is 1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is solid at 20 degrees Celsius. It should be stored under inert gas and it’s hygroscopic.
Compound Description: SSR69071 is a potent, selective, and orally active human leukocyte elastase (HLE) inhibitor. It exhibits strong binding affinity to HLE (Ki = 0.0168 ± 0.0014 nM) and demonstrates efficacy in inhibiting HLE activity in vitro and in vivo. SSR69071 shows promise in mitigating HLE-induced lung injury and reducing inflammation. []
Relevance: SSR69071 contains the core structure of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one within its more complex framework. This shared pyrido[1,2-a]pyrimidinone moiety suggests a possible starting point or scaffold for developing SSR69071 and highlights a structural connection between the two compounds. []
Compound Description: This group of compounds represents a series of derivatives with variations in substituents attached to the core 6-methyl-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one structure. The absolute configurations and chiroptical properties of these derivatives have been studied using techniques like NMR and circular dichroism. []
Relevance: These compounds are structurally analogous to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, sharing the core pyrido[1,2-a]pyrimidinone system. The key difference lies in the saturation level of the pyrimidine ring, with the related compounds having a tetrahydro (fully saturated) pyrimidine ring compared to the dihydro pyrimidine ring in the target compound. This structural similarity makes them relevant for understanding the structure-activity relationships of pyrido[1,2-a]pyrimidinone derivatives. []
Compound Description: These are derivatives of 6-methyl-tetrahydro-4H-pyrido[1,2-α]pyrimidin-4-ones featuring a carbamoyl group at the 9-position. These compounds exhibit tautomerism between cis-imine, enamine, and trans-imine forms. Studies using 1H, 13C, and 15N NMR spectroscopy have been conducted to analyze the equilibrium between these tautomers. []
Relevance: These compounds share the 6-methyl-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The presence of the carbamoyl group at the 9-position and the observed tautomerism in these related compounds provide insights into the potential chemical reactivity and behavior of similar modifications on the target compound. []
Compound Description: This class of compounds is characterized by a benzyl group at the 3-position of the 2H-pyrido[1,2-a]pyrimidin-2-one structure. A rapid and efficient microwave-assisted cyclocondensation method has been employed for their synthesis. []
Relevance: This group is structurally related to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one through the common 2H-pyrido[1,2-a]pyrimidin-2-one core structure. The presence of the benzyl substituent at the 3-position in the related compounds offers insights into the potential for adding substituents at this position in the target compound. Additionally, the reported synthetic method might be adaptable for synthesizing derivatives of the target compound. []
3,4‐Dihydro‐2H‐pyrido[1,2‐a]pyrimidin‐2‐one
Compound Description: This compound is a heterocyclic compound with a betaine-like structure and serves as a reagent in organic synthesis, particularly for ester and amide formations, and in glycosylation reactions. []
Relevance: This compound shares the core pyrido[1,2-a]pyrimidin-2-one structure with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The absence of the 6-methyl substituent in this related compound makes it a useful reference point to understand the impact of the methyl group on the target compound's properties and reactivity. []
Compound Description: This complex polycyclic compound contains a pyrido[1,2-a]pyrimidinone moiety within its structure. The compound was synthesized using a multicomponent reaction and characterized using various spectroscopic techniques. []
Relevance: Although significantly more complex in structure, the presence of the pyrido[1,2-a]pyrimidinone motif links it to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. This connection suggests potential avenues for synthesizing more complex structures incorporating the target compound's core unit. []
Compound Description: This compound and its derivatives, formed as a byproduct during the synthesis of other pyrido[1,2-a]pyrimidinone derivatives. Its formation was attributed to unintended benzyl ether cleavage under the employed reaction conditions. []
Relevance: This compound is closely related to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, differing only in the position of the carbonyl group within the pyrimidine ring. This structural similarity makes it relevant for understanding the regioselectivity of reactions involving the pyrido[1,2-a]pyrimidinone scaffold and the potential for synthesizing isomers of the target compound. []
Compound Description: Risperidone is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. Its structure consists of a benzisoxazole moiety linked to a tetrahydropyrido[1,2-a]pyrimidinone system through a piperidine ring. []
Relevance: While Risperidone is structurally more complex, it shares the tetrahydropyrido[1,2-a]pyrimidin-4-one core with a close analogue of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The structural similarities, particularly the presence of the 2-methyl and the tetrahydropyridine ring, highlight the potential of this scaffold in medicinal chemistry. []
3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Compound Description: This compound serves as a ligand in the synthesis of a copper(II) chloride complex. The complex exhibits antiferromagnetic properties, as revealed by EPR studies. []
Relevance: This compound is closely related to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, differing by the presence of an amino group at the 3-position and the location of the carbonyl group within the pyrimidine ring. This structural similarity provides insights into the potential for introducing substituents onto the pyrido[1,2-a]pyrimidinone scaffold and its coordination chemistry. []
2H-pyrido[1,2-a]pyrimidin-2-ones
Compound Description: This set of compounds represents a series of derivatives based on the 2H-pyrido[1,2-a]pyrimidin-2-one scaffold, with varied substituents. Several of these compounds showed promising anticancer activity in vitro, inhibiting the proliferation of neuroblastoma and breast cancer cell lines. Some derivatives exhibited inhibition of human dihydrofolate reductase (hDHFR), a target for anticancer therapy. []
Relevance: These compounds share the core 2H-pyrido[1,2-a]pyrimidin-2-one structure with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The diverse substituents and the observed biological activities in this series highlight the potential of this scaffold for medicinal chemistry, particularly in developing anticancer agents. []
Compound Description: This compound is a key intermediate in the synthesis of Paliperidone. Its structure has been determined using X-ray crystallography, revealing a planar pyrido[1,2-a]pyrimidinone ring system. []
Relevance: This compound is structurally very similar to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, with the only difference being the 2-chloroethyl substituent at the 3-position instead of a methyl group in the target compound. This close structural resemblance makes it a valuable reference point for understanding the impact of substituents on the properties of the pyrido[1,2-a]pyrimidin-4-one scaffold. []
Compound Description: Paliperidone, an atypical antipsychotic drug, is the primary active metabolite of risperidone. This compound is used in the treatment of schizophrenia and schizoaffective disorder. []
Relevance: Paliperidone contains a tetrahydropyrido[1,2-a]pyrimidin-4-one core, similar to a close analogue of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The presence of the 2-methyl group, the hydroxyl group at the 9-position, and the overall structural resemblance highlight the relevance of this scaffold in pharmaceutical research, especially in the development of drugs targeting the central nervous system. []
Compound Description: This molecule represents a potent and selective inhibitor of Vps34, a lipid kinase involved in vesicle trafficking and autophagy. The compound exhibits promising anticancer activity, inhibiting the growth of solid tumors. Its interaction with Vps34 has been elucidated through X-ray crystallography. []
Relevance: This compound shares the dihydropyrimidine ring system present in 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, though it's part of a pyrimido[1,2-a]pyrimidine core instead of a pyrido[1,2-a]pyrimidine. Despite this difference, the shared structural feature and the potent biological activity of this Vps34 inhibitor offer insights into exploring the biological potential of the target compound and its derivatives. []
2H‐pyrido[1,2‐a]pyrimidin‐2‐ones
Compound Description: This group represents a series of derivatives synthesized from 2-aminopyridines and ethyl phenylpropiolate. The NMR spectra of these compounds, including their hydrobromide salts and deuterated analogues, have been extensively analyzed to elucidate their structures and spectral characteristics. []
Relevance: These compounds share the core 2H-pyrido[1,2-a]pyrimidin-2-one structure with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The detailed NMR analysis of this group provides a valuable reference for characterizing and confirming the structure of the target compound and its derivatives. []
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic systems. It undergoes nucleophilic substitution reactions to yield 2-azido and 2-hydrazino derivatives, which can be further transformed into complex heterocycles like pyrazolylpyridopyrimidines and dipyridopyrimidines. []
Relevance: Although this compound lacks the methyl group at the 6-position compared to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, the shared pyrido[1,2-a]pyrimidinone core and its demonstrated synthetic utility make it a valuable reference point. The reactions and transformations described for this compound could provide insights into developing synthetic strategies for modifying and elaborating the structure of the target compound. []
2-Amino-4H-pyrido[1,2-a]pyrimidin-4-ones
Compound Description: This series of compounds, particularly the N-substituted derivatives, has been investigated for its antiplatelet activity. These compounds demonstrated inhibitory effects on human platelet aggregation induced by various agonists, including ADP, collagen, and A23187. []
Relevance: Although structurally distinct due to the 2-amino group and the location of the carbonyl group in the pyrimidine ring, this series shares the pyrido[1,2-a]pyrimidinone framework with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The significant biological activity observed within this group, particularly their antiplatelet properties, suggests the potential of exploring the biological activity of the target compound and its derivatives. []
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones, hexahydro-pyrrolo[1,2-a]pyrazin-7(6H)-ones, and hexahydro-2H-pyrido[1,2-a]pyrazin-7-(6H)-ones
Compound Description: These compounds are lactam and ketone precursors to 2,7-substituted octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines, which are structurally related to the piperazine drug lidoflazine. Their synthesis involves the construction of the piperazine ring followed by cyclization reactions. []
Relevance: While these compounds differ significantly from 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one in their overall structure, they highlight the broader context of exploring bicyclic nitrogen-containing heterocycles in medicinal chemistry. The focus on developing analogues of lidoflazine, a drug with antianginal properties, suggests exploring the therapeutic potential of structurally related compounds, including those based on the pyrido[1,2-a]pyrimidine scaffold. []
3-Acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one and 3-Acetyl-2-chloro-7-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one
Compound Description: These compounds were unexpectedly synthesized through the reaction of 2-(acetoacetamido)pyridine and its 5-methyl derivative with phosgene. Their structures were confirmed using a combination of spectroscopic techniques, including UV, IR, PMR, and X-ray crystallography. [, ]
Relevance: These compounds share the pyrido[1,2-a]pyrimidin-4-one core with 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The presence of the 3-acetyl and 2-chloro substituents, along with the 7-methyl group in one of the compounds, provides insights into the potential for introducing diverse functionalities onto the pyrido[1,2-a]pyrimidinone scaffold. [, ]
Compound Description: This group of compounds features a pyrido[1,2-a]quinazoline-1,6-dione core synthesized using a green and efficient method involving a tandem reaction of 2-aminobenzamides with 6-chlorohexan-2-one catalyzed by iodine in an ionic liquid. []
Relevance: Although structurally distinct, the presence of the tetrahydropyrido ring system fused to a pyrimidinedione moiety links this group to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one. The reported synthetic strategy may offer inspiration for developing new methods to access related heterocycles. []
Imidazo[1,2‐a]pyrimidin‐3(2H)‐ones
Compound Description: These compounds, featuring an imidazo[1,2‐a]pyrimidin‐3(2H)‐one core, were synthesized from substituted 2-chloro-4-(substituted amino)-6-methyl-5-nitropyrimidines and (L)-α-amino acids. Their preparation involved a multistep process and aimed to obtain optically active derivatives. []
Relevance: Despite the structural difference of having an imidazole ring fused to the pyrimidine instead of a pyridine ring as in 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, the presence of the pyrimidinone moiety and the utilization of similar synthetic strategies, such as cyclization reactions, makes this group relevant. The pursuit of optically active derivatives within this series highlights the importance of stereochemistry in medicinal chemistry. []
Tetrahydro‐ and octahydropyrido[1,2‐a]pyrimidin‐4‐ones
Compound Description: This series includes derivatives of pyrido[1,2‐a]pyrimidin‐4‐one with varying degrees of saturation in the pyridine ring. The compounds were synthesized via catalytic hydrogenation, and their structures and tautomeric behavior were studied using NMR and IR spectroscopy. []
Relevance: These compounds are closely related to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one due to the shared pyrido[1,2-a]pyrimidin-4-one core. The investigation of their tautomeric behavior, particularly the 1,3-prototropic shift, offers insights into the potential tautomerism and equilibrium that might be relevant for the target compound. []
2-benzyloctahydropyrido[1,2-a]pyrazin-6-one
Compound Description: This bicyclic lactam serves as a precursor for synthesizing 2,7-substituted octahydro-2H-pyrido[1,2-a]pyrazines. Its synthesis involves a multistep sequence that includes amino substitution and ring-closing reactions. []
Relevance: Although structurally different from 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one due to the fused piperazine ring and the benzyl substituent, this compound highlights the relevance of exploring bicyclic nitrogen-containing heterocycles, particularly those related to the piperazine drug lidoflazine. []
3-amino-1,9-dihydro-9-methyl-2H-pyrido[4,3-b]indol-2,4(3H)-dione (6) and 3-amino-3,9-dihydro-9-methyl-2H-pyrido[4,3-b]indol-2-one (13)
Compound Description: These compounds, featuring a pyrido[4,3-b]indole core, were initially misassigned as diazepinoindoles. Their structures were corrected based on spectroscopic data and derivatization reactions. []
Relevance: While structurally different from 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one due to the fused indole ring and the different arrangement of the pyrido ring, these compounds highlight the challenges in structural elucidation and the importance of careful spectroscopic analysis and chemical derivatization for accurate structure determination. []
Thiophene derivatives
Compound Description: These compounds, featuring a thiophene ring linked to various heterocyclic moieties, were synthesized from acetoacetamide and evaluated for their antioxidant and antimicrobial activities. []
Relevance: While structurally diverse from 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, the incorporation of acetoacetamide as a starting material in their synthesis showcases the versatility of this synthon. This suggests exploring alternative synthetic routes for the target compound and its derivatives, potentially utilizing readily available starting materials. []
Compound Description: ITI-214 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1) with picomolar inhibitory potency. This compound is being investigated for its potential in treating cognitive impairment associated with various neurological and psychiatric disorders. []
Relevance: While ITI-214 is structurally distinct from 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, its potent activity against PDE1 and its focus on treating cognitive impairment highlight the potential of exploring related heterocyclic scaffolds, such as pyrido[1,2-a]pyrimidinones, for similar therapeutic applications. []
Chromeno[2,3‐b]Pyridines
Compound Description: These compounds feature a chromeno[2,3‐b]pyridine core and were synthesized by reacting 2-amino-6-methylchromone-3-carboxaldehyde with various heterocyclic enols and enamines. []
Relevance: Though structurally different from 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one due to the chromene moiety, the presence of the pyridine ring and the use of similar synthetic strategies involving heterocyclic enols and enamines suggest potential avenues for exploring the reactivity of the target compound. []
Spiro Pyrano[2,3‐d]thiazolo[3,2‐a]pyrimidine
Compound Description: These complex spirocyclic compounds were synthesized through a 1,3-dipolar cycloaddition reaction involving azomethine ylides and thiazolo[3,2-a]pyrimidine intermediates. []
Relevance: While structurally distinct from 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, the incorporation of a pyrimidine ring system into the spirocyclic framework highlights the versatility of pyrimidine-based heterocycles in synthetic chemistry. []
Triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines
Compound Description: These series of compounds were synthesized and evaluated for their analgesic, anti-inflammatory, and ulcerogenic activities. Certain derivatives exhibited promising anti-inflammatory effects compared to ibuprofen with reduced ulcerogenic side effects. []
Relevance: Despite the difference in the pyrido[2,3-d]-pyrimidine core compared to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, this group highlights the potential of exploring isomeric pyridopyrimidine scaffolds for developing new drug candidates. Their significant biological activity, particularly as anti-inflammatory agents, suggests the need to investigate the target compound and its analogues for similar properties. []
1,2-bis-sulfonamide derivatives
Compound Description: This series comprises diverse compounds with a central 1,2-bis-sulfonamide moiety and various substituents. These compounds are designed as modulators of chemokine receptors, which play crucial roles in immune responses and inflammation. []
Relevance: Although structurally dissimilar to 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one, the 1,2-bis-sulfonamide derivatives highlight the importance of exploring diverse chemical space for developing new therapeutics. Their focus on modulating chemokine receptors underscores the need to investigate the target compound's potential in similar biological pathways and disease models. []
Classification
This compound falls under the category of heterocyclic compounds, specifically classified as a pyridopyrimidine derivative. It is recognized for its potential applications in medicinal chemistry and biological research, particularly in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one typically involves cyclization reactions starting from heterocyclic amides. A prominent method includes the acylation of aminoazines, followed by cyclization. For instance, N-(2-Pyridyl)but-2-ynamide can be converted into the target compound through a series of controlled reactions.
Synthetic Routes
Acylation of Aminoazines: This method involves introducing acyl groups to aminoazines, which subsequently undergo cyclization to form the desired pyridopyrimidine structure.
Cyclization Reaction: The cyclization step often requires specific conditions such as temperature control and the use of solvents that facilitate the reaction without leading to unwanted side products.
Industrial Production
While detailed industrial production methods are not extensively documented, they generally involve scaling up laboratory synthesis techniques, optimizing reaction conditions for yield and purity, and employing continuous flow reactors for efficiency.
Molecular Structure Analysis
The molecular structure of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one features a fused bicyclic arrangement comprising both a pyridine and a pyrimidine ring. This unique structure contributes to its chemical properties and biological activities.
Structural Characteristics
Molecular Formula: C9H8N2O
Molecular Weight: 160.18 g/mol
Melting Point: The compound has a melting point range of 190.0 to 195.0 °C.
Appearance: It typically appears as a white to light yellow crystalline powder.
Chemical Reactions Analysis
6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may convert it into reduced forms utilizing reagents like sodium borohydride.
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyridopyrimidine ring.
Common Reagents and Conditions
The reactions typically require controlled temperatures and specific solvents to achieve desired transformations. The choice of reagents significantly influences the nature of the products formed during these reactions.
Mechanism of Action
Pharmacokinetics
The compound's lipophilicity indicates an ability to diffuse easily into cellular environments, which may enhance its efficacy in biological applications.
Physical and Chemical Properties Analysis
Key Properties
Purity: Typically >98% in commercial preparations.
Storage Conditions: Recommended storage at room temperature in a cool, dark place under inert gas conditions to prevent degradation.
Hygroscopic Nature: The compound should be kept dry as it is hygroscopic.
Analytical Data
Nuclear Magnetic Resonance (NMR) spectroscopy confirms its structure, while other analytical methods are employed to assess purity and composition during synthesis and storage.
Applications
6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one has notable applications in scientific research:
Proteomics Research: Its unique structural attributes make it suitable for studies involving protein interactions and enzyme activities.
Medicinal Chemistry: Potential development as therapeutic agents targeting various biological pathways due to its reactivity and structural characteristics.
Chemical Biology: Used in synthesizing derivatives that may exhibit significant biological activities or serve as probes in biochemical assays.
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula (C₉H₈N₂O)
The compound is systematically named as 6-methyl-2H-pyrido[1,2-a]pyrimidin-2-one according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This nomenclature defines the core structure as a fused bicyclic system: a pyrimidinone ring (position 2-one) annulated with a pyridine moiety (pyrido[1,2-a]), and a methyl substituent at the 6-position [2][3][5]. Its molecular formula is C₉H₈N₂O, with a molecular weight of 160.17–160.18 g/mol, as consistently reported across analytical certificates and commercial specifications [2][4][5]. The structure integrates a lactam functional group (cyclic amide) within the pyrimidinone ring, a feature critical to its electronic properties and reactivity.
Structural Elucidation via Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry
Structural confirmation of 6-methyl-2H-pyrido[1,2-a]pyrimidin-2-one relies on complementary spectroscopic techniques:
Nuclear Magnetic Resonance (NMR): Technical specifications from suppliers confirm that proton and carbon-13 NMR spectra are used for structural validation [2][5]. Though detailed chemical shifts are not publicly available in the retrieved sources, the compound’s purity (≥98%) and consistency with the expected structure are verified through this method [2]. The methyl group at position 6 is expected to resonate near δ 2.5 ppm in proton NMR, while the lactam carbonyl carbon should appear downfield (~δ 160 ppm) in carbon-13 NMR.
Infrared (IR) Spectroscopy: While experimental IR data are absent in the search results, the lactam carbonyl (C=O) stretch would typically appear in the range of 1640–1700 cm⁻¹. Aromatic C-H stretches from the fused rings and methyl C-H vibrations near 2900 cm⁻¹ would further characterize the functional groups [8].
Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak at m/z160.0637 (calculated for C₉H₈N₂O). Fragmentation patterns likely involve loss of carbonyl monoxide (CO, 28 Da) or methyl radical (·CH₃, 15 Da) [5][8].
Table 1: Summary of Spectroscopic Validation Methods
Technique
Purpose
Key Inferences
NMR
Structural confirmation
Validates ring fusion, methyl position, and carbonyl presence
IR
Functional group analysis
Identifies lactam C=O and aromatic/methyl C-H stretches
Mass Spectrometry
Molecular mass verification
Molecular ion at m/z 160.0637; fragmentation patterns
Crystallographic Analysis and X-ray Diffraction Studies
Though experimental X-ray diffraction data for 6-methyl-2H-pyrido[1,2-a]pyrimidin-2-one are not available in the search results, its crystalline nature is evidenced by a sharp melting point of 190–195°C and descriptions as a "crystalline powder" in technical specifications [2][8]. The compound’s density is reported as 1.21 g/cm³, suggesting a tightly packed lattice [8]. Crystals are typically white to light yellow or light orange, indicating possible impurities or polymorphic forms [2][8]. Storage recommendations (cool, dark, inert gas) imply sensitivity to environmental factors that could disrupt crystal packing, such as humidity or oxidation [2] .
Table 2: Solid-State Physical Properties
Property
Value
Significance
Melting Point
190–195°C
Indicates high crystallinity and thermal stability
Density
1.21 g/cm³
Reflects molecular packing efficiency
Crystal Appearance
White to light yellow/orange
Suggests minimal oxidation or polymorphism
Hygroscopicity
Hygroscopic
Requires inert storage to preserve crystal integrity
Tautomerism and Conformational Dynamics
The title compound exhibits tautomerism centered on the lactam group (2-one). The lactam (amide) form dominates in solid and solution states, as evidenced by the consistent "2-one" designation across sources [2][8]. However, theoretical lactim (hydroxy) tautomers could exist, where the proton migrates from nitrogen to the carbonyl oxygen. The predicted pKa of -2.34 ± 0.40[8] suggests high stability for the lactam form due to resonance conjugation across the fused rings.
Computational studies (not provided in sources) would be needed to quantify the energy differences between tautomers. Still, the aromaticity of the pyrimidinone ring in the lactam form and steric constraints from the methyl group likely disfavor tautomerization. Conformational rigidity is enforced by the fused bicyclic system, limiting rotational freedom to exocyclic substituents like the methyl group.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.